

Spectroscopic Properties of Humic Substances: An In-depth Technical Guide

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Compound of Interest

Compound Name: Humic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of humic substances (HS) derived from diverse environmental sources, including soil, aquatic ecosystems, and compost. By leveraging key spectroscopic techniques, this document elucidates the structural and functional differences in humic substances, offering valuable insights for researchers in environmental science, agriculture, and pharmacology.

Introduction to Humic Substances and Spectroscopic Analysis

Humic substances are complex, heterogeneous organic materials resulting from the decomposition of plant and microbial residues.^[1] They are integral components of soil, water, and sediments, playing a crucial role in nutrient cycling, metal ion transport, and the bioavailability of organic pollutants. Based on their solubility at different pH values, HS are fractionated into three main categories: **humic acid** (HA), fulvic acid (FA), and humin.^{[2][3]}

Spectroscopic techniques are indispensable tools for characterizing the intricate structures of these macromolecules. This guide focuses on four primary methods: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique information about the electronic properties, functional groups, and structural composition of humic substances.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique to assess the degree of humification and aromaticity of humic substances. The UV-Vis absorption spectra of HS are generally featureless, with absorbance decreasing as the wavelength increases.^{[4][5]} This is due to the presence of numerous chromophores, including aromatic rings and various functional groups, which absorb light in the ultraviolet and visible regions.^[4]

Key Spectroscopic Parameters:

Several ratios of absorbance at specific wavelengths are used to characterize humic substances:

- E2/E3 Ratio (A280/A360): This ratio is used to characterize aquatic humic material.^[6]
- E2/E4 Ratio (A254/A436): Sometimes used as an indicator of humification.^[2]
- E4/E6 Ratio (A465/A665): This is a widely used index for the degree of aromatic condensation. A lower E4/E6 ratio suggests a higher degree of aromaticity and molecular weight, which is characteristic of **humic acids**, while a higher ratio indicates a lower degree of aromatic condensation and is typical for fulvic acids.^{[7][8]}
- $\Delta\log K$: This coefficient, derived from the difference in the logarithm of absorbance at 400 and 600 nm, is used to classify the humification degree of **humic acids**.^{[6][9]}

Data Presentation:

Table 1: UV-Vis Spectroscopic Ratios of Humic and Fulvic Acids from Different Sources

Source	Humic Substance	E2/E4 Ratio	E2/E6 Ratio	E4/E6 Ratio	Reference
Soil	Fulvic Acids (FAs)	38.8	42.6	7.9	[2]
Soil	Humic Acids (HAs)	3.6	24.1	3.4	[2]
Manure	Humic Acid (HA)	-	-	4.34	[7]
Manure	Fulvic Acid (FA)	-	-	6.17	[7]
Entisol Soil	Humic Acid (HA)	-	-	4.56	[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for differentiating humic substances from various origins. It provides information about the presence of fluorophores, which are typically condensed aromatic and unsaturated structures.[\[10\]](#)[\[11\]](#)

Key Spectroscopic Parameters:

- **Excitation-Emission Matrix (EEM):** EEMs provide a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity, creating a "fingerprint" of the humic substance.
- **Fluorescence Peaks:** Specific peaks in the EEM spectra are associated with different types of organic matter. For example, "humic-like" fluorescence occurs at longer excitation and emission wavelengths, while "fulvic-like" and "protein-like" fluorescence appear at shorter wavelengths.[\[12\]](#)

Data Presentation:

Table 2: Fluorescence Maxima of Humic Substances from Different Sources

Source	Humic Substance	Excitation/Emission Wavelength (nm)	Fluorescence Intensity (Arbitrary Units)	Reference
Soil (Gleyic Luvisol)	Sodium Humate	390/480	120	[10]
Compost	Sodium Humate	390/470	180	[10]
Lignite	Sodium Humate	460/520	250	[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the main functional groups present in humic substances. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key Absorption Bands:

- $\sim 3400\text{ cm}^{-1}$: O-H stretching of hydroxyl groups (alcohols, phenols, carboxylic acids) and N-H stretching of amines and amides.[\[13\]](#)[\[14\]](#)
- ~ 2920 and $\sim 2850\text{ cm}^{-1}$: C-H stretching of aliphatic methylene and methyl groups.[\[15\]](#)[\[16\]](#)
- $\sim 1720\text{-}1700\text{ cm}^{-1}$: C=O stretching of carboxyl, ketone, and aldehyde groups.[\[15\]](#)
- $\sim 1650\text{-}1610\text{ cm}^{-1}$: Aromatic C=C stretching, C=O of conjugated ketones, and COO⁻ (carboxylate) stretching.[\[13\]](#)[\[15\]](#)[\[16\]](#)
- $\sim 1450\text{-}1375\text{ cm}^{-1}$: C-H bending of aliphatic groups and COO⁻ stretching.[\[16\]](#)
- $\sim 1270\text{-}1225\text{ cm}^{-1}$: C-O stretching and O-H bending of carboxylic acids and phenols.[\[17\]](#)
- $\sim 1100\text{-}1030\text{ cm}^{-1}$: C-O stretching of polysaccharides, alcohols, and ethers.[\[17\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ^{13}C NMR, provides detailed information about the carbon skeleton of humic substances, allowing for the quantification of different carbon types.

Key Chemical Shift Regions in ^{13}C NMR:

- 0-50 ppm: Aliphatic carbon (alkyl C).
- 50-110 ppm: O-alkyl carbon (carbohydrates, ethers, alcohols).
- 110-160 ppm: Aromatic and phenolic carbon.
- 160-190 ppm: Carboxyl, ester, and amide carbon.
- 190-220 ppm: Ketone and aldehyde carbon.

The relative abundance of carbon in these regions helps to determine the aromaticity and the degree of aliphaticity of the humic substance.[\[10\]](#)[\[18\]](#)

Data Presentation:

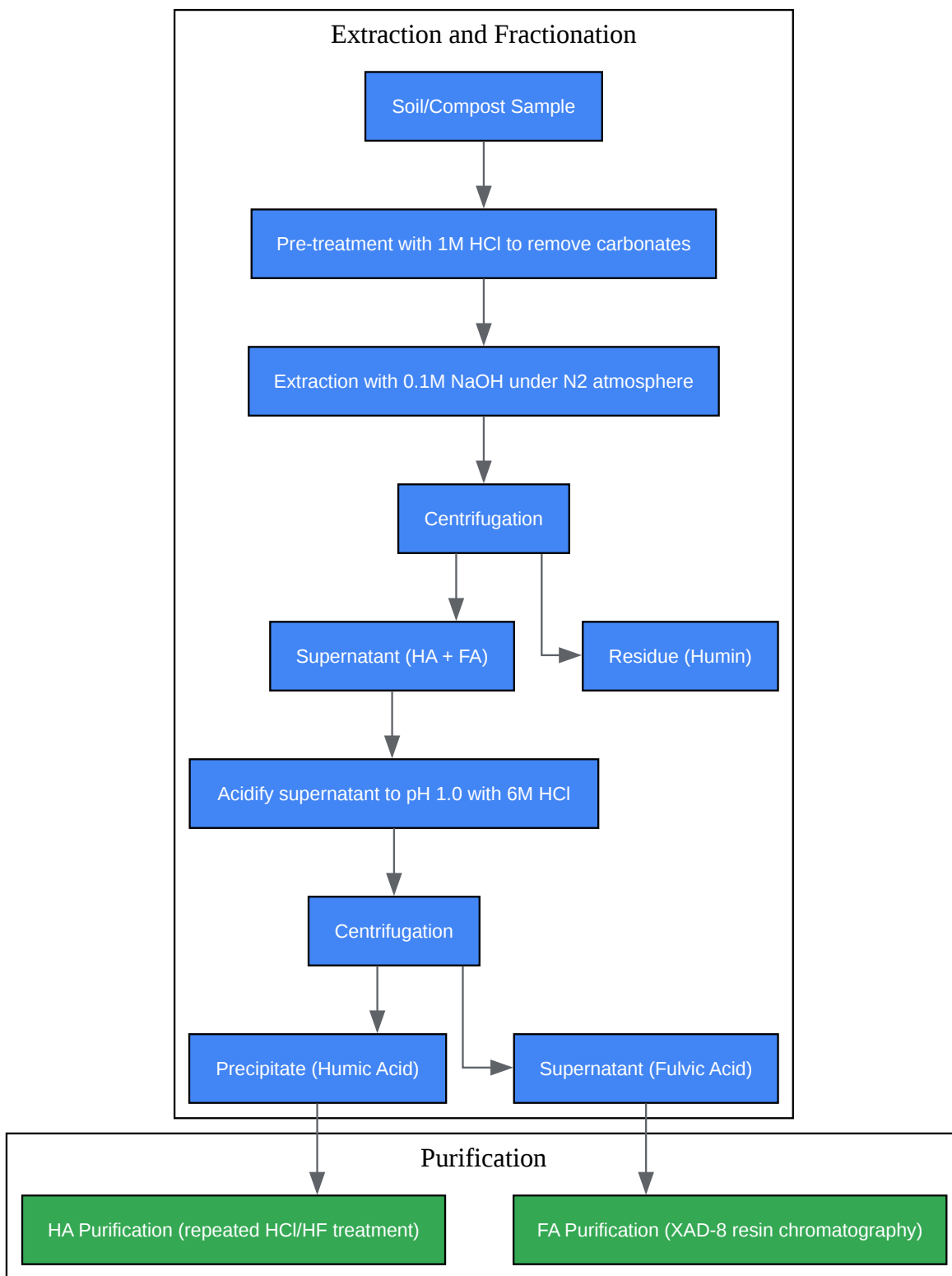
Table 3: Carbon Distribution (%) and Aromaticity (α) of Humic Substances from Different Sources Determined by ^{13}C NMR

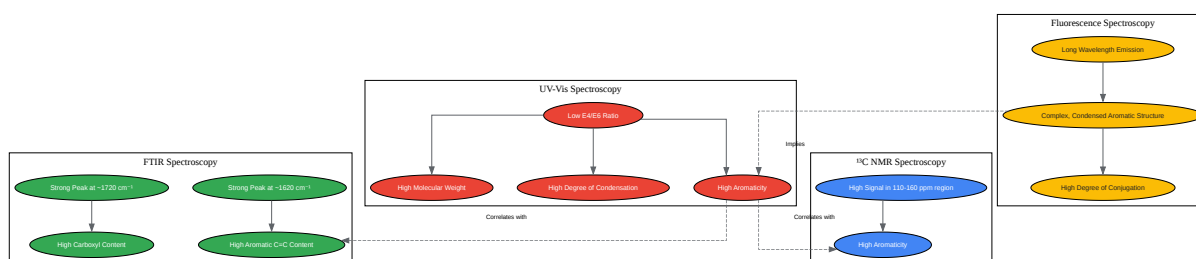
Source	Humic Substance	Aliphatic C (0-106 ppm)	Aromatic C (106-157 ppm)	Carboxyl C (157-190 ppm)	Aromaticity (α)	Reference
Soil (Gleyic Luvisol)	Sodium Humate	45.4	36.1	18.5	0.36	[10]
Compost	Sodium Humate	51.2	29.8	19.0	0.30	[10]
Lignite	Sodium Humate	30.6	49.7	19.7	0.50	[10]
Commercial Lignohumate	Lignohumate	49.7	31.3	19.0	0.31	[10]

Experimental Protocols

Extraction of Humic and Fulvic Acids

A standardized method for the extraction of humic and fulvic acids is recommended by the International Humic Substances Society (IHSS).[\[10\]](#)[\[19\]](#)





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